2-Methylazepane

Vue d'ensemble

Description

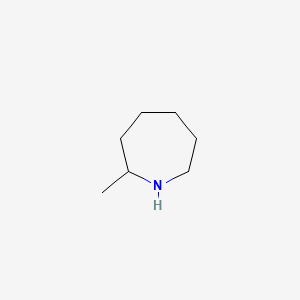

2-Methylazepane is a seven-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azepane, where a methyl group is attached to the second carbon atom. This compound is of significant interest in the pharmaceutical industry due to its potential as a building block for various drug molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylazepane typically involves a five-step process starting from a racemic N-Boc precursor. The racemic mixture is then resolved using chiral supercritical fluid chromatography (SFC) to obtain enantiomerically pure ®-2-methylazepane . The reaction conditions involve the use of inert atmosphere and room temperature for storage .

Industrial Production Methods: For large-scale production, the synthesis of this compound can be efficiently scaled up. The preparation of the racemic N-Boc precursor and its purification by chiral SFC has been successfully implemented on a 400 g scale .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylazepane undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated azepane derivatives.

Substitution: Formation of N-alkylated or methyl-substituted azepane derivatives.

Applications De Recherche Scientifique

2-Methylazepane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 2-methylazepane involves its interaction with specific molecular targets. In the context of drug discovery, it acts as a scaffold that can be modified to interact with various biological pathways. The exact molecular targets and pathways depend on the specific derivative being studied .

Comparaison Avec Des Composés Similaires

Azepane: The parent compound without the methyl group.

1-Methylazepane: A derivative with the methyl group attached to the first carbon atom.

3-Methylazepane: A derivative with the methyl group attached to the third carbon atom.

Comparison: 2-Methylazepane is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. Compared to azepane, the presence of the methyl group can enhance its stability and modify its interaction with biological targets. The position of the methyl group in this compound also differentiates it from 1-methylazepane and 3-methylazepane, leading to distinct chemical and biological properties .

Activité Biologique

2-Methylazepane, a seven-membered cyclic amine, has garnered attention in medicinal chemistry due to its potential biological activities. As a derivative of azepane, it exhibits structural features that may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, including the reduction of corresponding ketones or the cyclization of suitable precursors. The compound's chemical structure allows for various substitutions that may enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 113.19 g/mol |

| Boiling Point | 156 °C |

| Melting Point | - |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of azepane derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This suggests that modifications to the azepane structure can lead to potent antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Preliminary results indicate that certain derivatives possess cytotoxic properties against cancer cell lines, including human promyelocytic leukemia cells (HL60).

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HL60 | 5.3 |

| Derivative A | HEL Fibroblast | 17 |

| Derivative B | HL60 | 0.8 |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and interfere with cellular processes in cancer cells.

Molecular Docking Studies

Molecular docking studies have shown that this compound derivatives can effectively bind to targets such as DNA gyrase and MurD, which are crucial for bacterial survival . The binding energies observed indicate a strong potential for these compounds as antibacterial agents.

Toxicological Profile

The safety profile of this compound is an essential consideration for its therapeutic application. Current data suggest that it is not classified as harmful upon ingestion or inhalation based on available animal studies . However, further research is necessary to fully understand its toxicological effects.

Table 3: Toxicological Data Summary

| Exposure Route | Classification |

|---|---|

| Inhalation | No adverse effects |

| Ingestion | Not harmful |

| Skin Contact | Minimal irritation |

Propriétés

IUPAC Name |

2-methylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGONGMXQDFYGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-99-3 | |

| Record name | NSC405362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-methylazepane in pharmaceutical research?

A1: The paper highlights the use of (R)-2-methylazepane, an enantiomer of this compound, as a key building block in the development of novel respiratory syncytial virus (RSV) inhibitors []. While the paper focuses on the synthesis of the (R)-enantiomer, it underscores the importance of this compound derivatives in medicinal chemistry. Further research is needed to fully elucidate the specific interactions and mechanisms of action of these inhibitors.

Q2: What were the challenges in synthesizing (R)-2-methylazepane that the research aimed to address?

A2: The research aimed to develop a scalable and efficient synthesis method for (R)-2-methylazepane to support preclinical studies of new RSV inhibitors []. This suggests that previous synthetic routes may have been inefficient or difficult to scale for larger-scale production, hindering further research and development of these potential therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.